Bienvenue dans la boutique en ligne BenchChem!

JNJ-9350

Spermine Oxidase Polyamine Oxidase Selectivity

JNJ-9350 (CAS 326923-09-5) is a potent and selective inhibitor of human spermine oxidase (hSMOX), an enzyme involved in polyamine catabolism that generates reactive oxygen species (ROS) and has been implicated in cancer progression, neuroinflammation, and age-related pathologies. It belongs to the pyrazolopyrimidine chemical class and was discovered through a medicinal chemistry optimization program aimed at improving potency and selectivity over the closely related polyamine oxidase (PAOX).

Molecular Formula C25H22N6O
Molecular Weight 422.5 g/mol
Cat. No. B404525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-9350
Molecular FormulaC25H22N6O
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC3=CC(=NN23)C(=O)NCCCN4C=CN=C4)C5=CC=CC=C5
InChIInChI=1S/C25H22N6O/c32-25(27-12-7-14-30-15-13-26-18-30)22-17-24-28-21(19-8-3-1-4-9-19)16-23(31(24)29-22)20-10-5-2-6-11-20/h1-6,8-11,13,15-18H,7,12,14H2,(H,27,32)
InChIKeyRIGHCDSORZCRDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JNJ-9350: A Selective and Brain-Penetrant Spermine Oxidase (SMOX) Inhibitor for Preclinical Research


JNJ-9350 (CAS 326923-09-5) is a potent and selective inhibitor of human spermine oxidase (hSMOX), an enzyme involved in polyamine catabolism that generates reactive oxygen species (ROS) and has been implicated in cancer progression, neuroinflammation, and age-related pathologies . It belongs to the pyrazolopyrimidine chemical class and was discovered through a medicinal chemistry optimization program aimed at improving potency and selectivity over the closely related polyamine oxidase (PAOX) . JNJ-9350 exhibits an IC50 of approximately 10 nM for SMOX and demonstrates ~79-fold selectivity over PAOX, with minimal inhibition of the off-target KDM1A (LSD1; IC50 > 60 µM) . The compound has been validated in multiple preclinical disease models, including traumatic brain injury (TBI) and rheumatoid arthritis (RA), and shows oral bioavailability (F% = 34%) and brain penetration in mice .

JNJ-9350: Why SMOX Inhibitors Are Not Interchangeable and What Sets This Probe Apart


While several compounds inhibit spermine oxidase (SMOX), including the widely used MDL 72527, these agents are not interchangeable due to critical differences in selectivity, mechanism, and pharmacokinetic properties. MDL 72527 is an irreversible inhibitor that also potently inhibits N1-acetylpolyamine oxidase (PAOX) , confounding interpretation of SMOX-specific effects. In contrast, JNJ-9350 is a reversible inhibitor with an unprecedented selectivity profile, exhibiting >89-fold selectivity for SMOX over PAOX and minimal activity against LSD1 . Furthermore, JNJ-9350 has defined in vivo pharmacokinetic parameters, including brain penetration, which are essential for reliable preclinical studies . Generic substitution with less selective or poorly characterized SMOX inhibitors would compromise experimental reproducibility and the ability to attribute observed biological effects specifically to SMOX inhibition.

JNJ-9350 Quantitative Differentiation Evidence: Selectivity, Target Engagement, and In Vivo Efficacy


JNJ-9350 vs. PAOX: Unprecedented Selectivity Over the Primary Polyamine Oxidase Off-Target

JNJ-9350 demonstrates a high degree of selectivity for human spermine oxidase (hSMOX) over the closely related enzyme human polyamine oxidase (hPAOX). In biochemical assays using the HyPerBlu substrate, JNJ-9350 exhibits an IC50 of 10 nM for SMOX compared to 790 nM for PAOX, representing a 79-fold selectivity window . This selectivity is a direct result of the compound's optimized pyrazolopyrimidine scaffold and is a critical differentiator from older, less selective inhibitors like MDL 72527 .

Spermine Oxidase Polyamine Oxidase Selectivity Chemical Probe

JNJ-9350 Exhibits Minimal Cross-Reactivity with the Epigenetic Regulator LSD1 (KDM1A)

Beyond its selectivity over PAOX, JNJ-9350 shows negligible inhibition of the histone demethylase LSD1 (KDM1A), an enzyme structurally related to SMOX and a common off-target for polyamine analogs. In a HyPerBlu assay, JNJ-9350 displayed an IC50 > 60 µM for LSD1, which is over 6000-fold higher than its IC50 for SMOX . This lack of activity against LSD1 is a significant advantage over other SMOX inhibitors that may inadvertently modulate histone methylation, thereby simplifying the interpretation of biological readouts in epigenetic studies .

Spermine Oxidase LSD1 Selectivity Epigenetics

JNJ-9350 In Vivo Efficacy: Functional Improvement and Neuroprotection in a Traumatic Brain Injury Model

In an aged mouse model of controlled cortical impact (CCI)-induced traumatic brain injury (TBI), JNJ-9350 (5 mg/kg, i.p.) significantly mitigated disease pathology compared to vehicle-treated controls. Treatment reduced oxidative markers (4-HNE, 8-oxo-dG), lowered pro-inflammatory cytokines (Il6, Il1b, Tnf, Cxcl1), preserved neuronal survival in the hippocampal CA1 region, and improved motor, cognitive, and emotional outcomes for up to 30 days post-injury . These functional and histological benefits were not observed with vehicle treatment, demonstrating JNJ-9350's in vivo target engagement and therapeutic potential .

Traumatic Brain Injury Neuroprotection Spermine Oxidase Aging

JNJ-9350 Matches Gene Silencing Efficacy in Reducing Rheumatoid Arthritis Pathology In Vivo

In a study of rheumatoid arthritis (RA), the inhibition of SMOX with JNJ-9350 produced anti-inflammatory effects in fibroblast-like synoviocytes (FLS) that were comparable to those achieved by siRNA-mediated SMOX gene silencing . Furthermore, in a collagen antibody-induced arthritis (CAIA) mouse model, JNJ-9350 treatment effectively reduced arthritis severity, minimized histopathological damage, and prevented bone erosion . The ability of JNJ-9350 to phenocopy genetic ablation of SMOX validates its on-target efficacy and underscores its value for validating SMOX as a therapeutic target in inflammatory diseases.

Rheumatoid Arthritis Spermine Oxidase Inflammation Fibroblast-like Synoviocytes

JNJ-9350: Recommended Preclinical Application Scenarios Based on Validated Evidence


Neuroinflammation and Traumatic Brain Injury Research

JNJ-9350 is ideally suited for preclinical studies investigating the role of SMOX-driven oxidative stress and neuroinflammation in traumatic brain injury, particularly in aged animal models where SMOX expression is elevated . Its demonstrated ability to improve functional outcomes and preserve neuronal viability in a CCI model makes it a powerful tool for evaluating SMOX inhibition as a therapeutic strategy for TBI and related neurodegenerative conditions .

Inflammatory Arthritis and Autoimmune Disease Modeling

Based on its proven efficacy in a collagen antibody-induced arthritis (CAIA) mouse model, JNJ-9350 is a valuable chemical probe for dissecting SMOX-mediated pathology in rheumatoid arthritis and other inflammatory/autoimmune diseases . The compound's ability to replicate the effects of SMOX gene silencing in RA-FLS ensures that its use will yield mechanistically interpretable data on the role of polyamine metabolism in joint inflammation and bone erosion .

Cancer Cell Biology and Target Validation Studies

JNJ-9350 is a critical tool compound for validating SMOX as a potential anticancer target, as highlighted by its discovery in a medicinal chemistry program focused on oncology applications . Its high potency and selectivity over PAOX and LSD1 allow researchers to specifically interrogate SMOX-dependent effects on cancer cell proliferation, apoptosis, and ROS signaling without confounding off-target activities . It is particularly useful for cell-based assays requiring a selective chemical probe to link SMOX enzymatic activity to cancer-relevant phenotypes.

Polyamine Metabolism and Redox Biology

For investigators studying the broader landscape of polyamine catabolism and its impact on cellular redox homeostasis, JNJ-9350 provides a selective means to inhibit the spermine-to-spermidine conversion pathway catalyzed by SMOX . This allows for the specific dissection of SMOX's contribution to ROS production, distinct from the activity of PAOX or other polyamine enzymes, enabling more precise studies of polyamine flux and its downstream biological consequences .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for JNJ-9350

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.